molecular formula C21H19N3O2S2 B3301762 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-06-4

2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B3301762
CAS RN: 912623-06-4
M. Wt: 409.5 g/mol
InChI Key: IWQMNAMDXFIGPP-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also known as TTPB, is a chemical compound that has been extensively studied for its potential use in scientific research. TTPB is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in many physiological processes, including inflammation, pain, and immune responses. TTPB has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to biological systems due to their potential to cause oxidative stress and damage to cells and DNA.

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity against a variety of bacterial strains . This suggests that they could be used in the development of new antimicrobial agents.

Antifungal Activity

In addition to their antimicrobial activity, thiazole derivatives have also demonstrated antifungal properties . This could make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . This indicates that they could be used in cancer treatment.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective properties . This suggests that they could be used in the treatment of neurodegenerative diseases.

Enzyme Inhibitors

Thiazole derivatives have been found to inhibit various enzymes . This makes them potential candidates for the development of new drugs targeting specific enzymes.

Mechanism of Action

properties

IUPAC Name

2,4,6-trimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-11-14(2)19(15(3)12-13)28(25,26)24-17-8-6-16(7-9-17)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQMNAMDXFIGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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